molecular formula C23H24ClN7 B11302389 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11302389
M. Wt: 433.9 g/mol
InChI Key: MNXAYPIGVNNFJB-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

    Methylation: The final step involves the methylation of the compound to introduce the 1-methyl group, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancers.

    Biological Research: The compound is used as a ligand in receptor binding studies to understand its interaction with various biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine
  • 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one

Uniqueness

Compared to similar compounds, 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-7-18(24)8-10-19)27-23(28-22)31-13-11-30(12-14-31)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,28)

InChI Key

MNXAYPIGVNNFJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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